Bromohexyltriphenylphosphorane
Description
Bromohexyltriphenylphosphorane is an organophosphorus compound with the molecular formula C24H28BrP. It is a phosphonium salt where the phosphorus atom is bonded to a hexyl group and three phenyl groups, with a bromine atom attached to the hexyl chain. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Properties
CAS No. |
39521-32-9 |
|---|---|
Molecular Formula |
C24H27BrP+ |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
6-bromohexyl(triphenyl)phosphanium |
InChI |
InChI=1S/C24H27BrP/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19H,1-2,12-13,20-21H2/q+1 |
InChI Key |
SOQVEVHQMFYMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromohexyltriphenylphosphorane can be synthesized through the reaction of triphenylphosphine with 1-bromohexane. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under reflux conditions. The general reaction scheme is as follows:
Ph3P+Br(CH2)6Br→Ph3P(CH2)6Br+HBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Bromohexyltriphenylphosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phosphorus center can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Radical Reactions: It can engage in radical reactions, particularly in the presence of radical initiators.
Common Reagents and Conditions:
Nucleophiles: Such as alkoxides, thiolates, and amines.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Phosphine oxides.
Reduction Products: Triphenylphosphine and hexyl derivatives.
Scientific Research Applications
Applications in Organic Synthesis
2.1. Synthesis of Organophosphorus Compounds
Bromohexyltriphenylphosphorane is used as a precursor for the synthesis of various organophosphorus compounds. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by different nucleophiles, leading to the formation of phosphonium salts with diverse functional groups. This application is crucial in developing new materials and pharmaceuticals.
2.2. Horner-Wadsworth-Emmons Reaction
This compound can serve as a reagent in the Horner-Wadsworth-Emmons reaction, which is pivotal for synthesizing α,β-unsaturated carbonyl compounds. The reaction proceeds through the formation of an alkene from a phosphonate and an aldehyde or ketone, enabling the construction of complex carbon frameworks essential in drug discovery and development .
Biological Applications
3.1. Anticancer Activity
Recent studies have demonstrated that phosphonium salts, including derivatives of this compound, exhibit significant anticancer properties. The mechanism involves targeting mitochondria, which are crucial for energy production in cancer cells. By accumulating in these organelles, these compounds can induce apoptosis selectively in malignant cells while sparing healthy ones .
- Case Study : A study highlighted that triphenylphosphonium-modified drugs showed enhanced efficacy against resistant cancer cell lines compared to their unmodified counterparts .
3.2. Antimicrobial Properties
This compound also displays antimicrobial activity against various pathogens. Its structure allows it to disrupt bacterial membranes, leading to cell death.
- Data Table: Antimicrobial Activity Overview
| Biological Activity | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | < 16 µg/mL | Effective against Gram-positive bacteria |
| Antibacterial | Escherichia coli | 32 µg/mL | Moderate activity observed |
| Antifungal | Candida albicans | 64 µg/mL | Notable antifungal effects |
Mechanistic Insights
The mechanism of action for this compound involves its ability to penetrate biological membranes due to its hydrophobic nature and positive charge on phosphorus . This property facilitates its accumulation in areas with high membrane potential, such as mitochondria, making it an effective vector for drug delivery.
Mechanism of Action
The mechanism of action of bromohexyltriphenylphosphorane involves its ability to form stable carbon-phosphorus bonds. The phosphorus atom acts as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the electron-donating properties of the phenyl groups attached to the phosphorus atom.
Comparison with Similar Compounds
Hexyltriphenylphosphonium Bromide: Similar structure but lacks the bromine atom on the hexyl chain.
Triphenylphosphine: A simpler phosphine without the hexyl group.
Bromotriphenylphosphonium: Contains a bromine atom directly bonded to the phosphorus.
Uniqueness: Bromohexyltriphenylphosphorane is unique due to the presence of both a hexyl chain and a bromine atom, which provides distinct reactivity and applications compared to other phosphonium salts.
Biological Activity
Bromohexyltriphenylphosphorane (BHTPP) is a phosphonium salt that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
1. Chemical Structure and Synthesis
BHTPP is characterized by a triphenylphosphorane moiety linked to a bromohexyl group. The synthesis typically involves the reaction of triphenylphosphine with a bromoalkane, such as bromohexane, under appropriate conditions to yield the desired phosphonium salt.
Table 1: Synthesis Pathway of this compound
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Triphenylphosphine, Bromohexane | Solvent (e.g., THF), Heat | This compound |
| 2 | BHTPP | Purification (e.g., recrystallization) | Pure BHTPP |
2. Biological Activity
BHTPP has been studied for its various biological activities, particularly in immunomodulation and cytotoxicity against cancer cells.
2.2 Anticancer Activity
BHTPP's potential as an anticancer agent has been explored through various in vitro assays. For instance, derivatives of triphenylphosphonium have shown selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism often involves mitochondrial targeting, leading to apoptosis in malignant cells .
The biological activity of BHTPP can be attributed to its ability to interact with cellular membranes and organelles:
- Mitochondrial Targeting : Compounds like BHTPP accumulate preferentially in mitochondria due to their lipophilicity and positive charge, disrupting mitochondrial function and inducing cell death.
- Cellular Uptake : The triphenylphosphonium cation facilitates cellular uptake through endocytosis, enhancing the compound's efficacy against cancer cells .
4. Case Studies
Several studies have investigated the biological effects of phosphonium compounds similar to BHTPP:
- Study on Gammadelta T Lymphocytes : A bromohydrin analogue demonstrated potent immunostimulation of human gammadelta T lymphocytes, suggesting that BHTPP may have similar effects given its structural characteristics .
- Cytotoxicity Assays : Various derivatives were tested against human cancer cell lines (e.g., MDA-MB-231 breast carcinoma), showing significant cytotoxicity correlated with mitochondrial dysfunction .
5. Conclusion
This compound represents a promising compound in the realm of medicinal chemistry due to its potential immunomodulatory and anticancer activities. Further research is warranted to fully elucidate its mechanisms of action and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
